molecular formula C17H19N5O2S2 B2756026 1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 890602-56-9

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2756026
CAS No.: 890602-56-9
M. Wt: 389.49
InChI Key: JKTLEMYQWRWKOD-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a 2-methoxyphenyl group at the 1-position of the triazole ring, a methyl group at the 5-position, and a 5-(propylsulfanyl)-1,3-thiazol-2-yl substituent on the carboxamide nitrogen. Its molecular structure combines electron-rich aromatic systems (methoxyphenyl, thiazole) with a sulfur-containing alkyl chain, which may enhance lipophilicity and intermolecular interactions such as hydrogen bonding or π-stacking. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by carboxamide coupling . Crystallographic refinement using SHELXL and structural visualization via ORTEP are critical for confirming its geometry.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(5-propylsulfanyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-4-9-25-14-10-18-17(26-14)19-16(23)15-11(2)22(21-20-15)12-7-5-6-8-13(12)24-3/h5-8,10H,4,9H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTLEMYQWRWKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiazole ring and the methoxyphenyl group through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis or batch processing. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques would be integral to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (from –11) and their differentiating features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Features
Target Compound 2-Methoxyphenyl, 5-methyl triazole, 5-propylsulfanyl thiazole ~405.5 ~3.2 Balanced lipophilicity; sulfur-rich thiazole may enhance enzyme binding .
1-(2-Methoxyphenyl)-N-[3-(1H-Pyrazol-1-yl)propyl]-5-(2-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide 2-Pyridinyl triazole, pyrazolylpropyl amide ~433.5 ~2.8 Increased polarity due to pyridine; pyrazole may alter pharmacokinetics.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Phenyl]-1H-1,2,3-Triazole-4-Carboxamide 2-Ethoxyphenyl, dual triazole system ~419.5 ~3.6 Higher lipophilicity (ethoxy group); potential for π-π stacking with dual triazoles.
N-(2-Ethoxyphenyl)-1-(4-Isopropylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 4-Isopropylphenyl, 2-ethoxyphenyl ~393.5 ~4.1 Bulky isopropylphenyl increases steric hindrance; high LogP limits solubility.
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-Hydroperoxypropan-2-yl)Thiazol-4-yl]Methyl]-3-Methylureido)-3-Methylbutanamido]-3-Hydroxy-1,6-Diphenylhexan-2-ylcarbamate Hydroperoxypropan-2-yl thiazole, ureido backbone ~860.9 ~1.5 Complex peptidomimetic structure; hydroperoxy group suggests redox activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide, and what reagents/catalysts are critical?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the triazole and thiazole intermediates. Key steps include:

  • Triazole formation : Cycloaddition using copper-catalyzed azide-alkyne reactions (CuAAC) to ensure regioselectivity .
  • Thiazole coupling : Reaction of 5-(propylsulfanyl)-1,3-thiazol-2-amine with the triazole-carboxylic acid intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical reagents : Palladium catalysts for cross-coupling (if aryl halides are used), and AlCl₃ for Friedel-Crafts alkylation of the methoxyphenyl group .
    • Optimization : Ultrasound-assisted methods (40 kHz, 50°C) can improve yields by 15–20% compared to traditional heating .

Q. How can structural characterization of this compound be performed to resolve spectral data contradictions?

  • Methodological Answer : Use complementary techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolve ambiguities in triazole-thiazole connectivity; compare with PubChem data (e.g., InChIKey: GCAQCFKGWPWIRB-UHFFFAOYSA-N for analogous structures) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (expected [M+H]⁺ ~433.1 g/mol) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting antimicrobial activity?

  • Methodological Answer :

  • Modifications : Vary the propylsulfanyl chain (e.g., replace with methylsulfonyl or arylthio groups) to assess hydrophobicity impacts .
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Compare with control compounds like ciprofloxacin .
  • Computational SAR : Use Schrödinger’s Glide for docking studies on bacterial enoyl-ACP reductase (FabI), a common antimicrobial target .

Q. How can contradictions in cytotoxicity data across cell lines be systematically addressed?

  • Methodological Answer :

  • Standardized protocols : Use the MTT assay across 3–5 cell lines (e.g., HeLa, MCF-7, HepG2) with identical seeding densities and exposure times (48–72 hrs) .
  • Control for metabolizing enzymes : Include cytochrome P450 inhibitors (e.g., ketoconazole) to assess if metabolic activation affects IC₅₀ discrepancies .
  • Data normalization : Express results as % viability relative to untreated controls ± SEM (n=6 replicates) .

Q. What computational methods are effective in predicting the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • Reactivity prediction : Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to model electrophilic substitution sites (e.g., thiazole sulfur oxidation propensity) .
  • Metabolism : Simulate Phase I/II metabolism with ADMET Predictor™ or SwissADME. Key predictions:
  • Phase I : Demethylation of the methoxyphenyl group (major CYP3A4-mediated pathway).
  • Phase II : Glucuronidation of the triazole carboxamide .

Q. How can researchers design experiments to elucidate the mechanistic pathway of anticancer activity?

  • Methodological Answer :

  • Transcriptomics : RNA-seq profiling of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
  • Flow cytometry : Annexin V/PI staining to quantify apoptosis vs. necrosis .
  • Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., topoisomerase IIα) followed by cytotoxicity assays .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude aberrant points .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) .

Q. How can reaction conditions be optimized to minimize by-products during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use JMP® software to vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol% Pd).
  • In-line monitoring : ReactIR™ to track intermediate formation and terminate reactions at ~90% conversion .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity; achieves 85% yield .

Comparative Studies

Q. How does the presence of the propylsulfanyl-thiazole group influence bioactivity compared to analogs with methylthiazole?

  • Methodological Answer :

  • Comparative assays : Test both compounds in parallel for antimicrobial (agar diffusion) and cytotoxic (MTT) activity.
  • LogP analysis : Measure octanol-water partitioning (HPLC) to correlate hydrophobicity (propylsulfanyl LogP ~3.2 vs. methyl ~2.1) with membrane permeability .
  • Molecular dynamics : Simulate membrane penetration (CHARMM-GUI) to quantify diffusion rates .

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